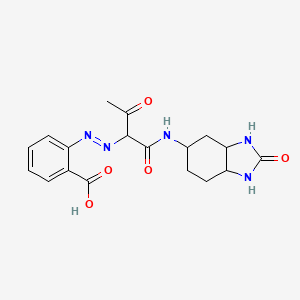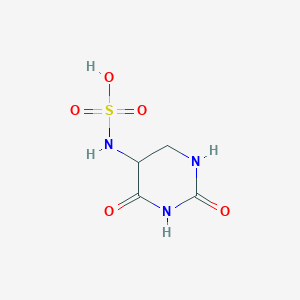
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple triisopropylsilyloxy groups attached to a tetrahydrofuran ring. The presence of these groups imparts specific chemical properties that make this compound valuable in synthetic chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways. The triisopropylsilyloxy groups can act as protecting groups, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The compound’s unique structure also enables it to interact with enzymes and other biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- (4S,5R)-4-(tert-butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran-2-one
- (4S,5R)-5-(benzyloxymethyl)-4-hydroxy-tetrahydrofuran-2-one
- (4S,5R)-5-(benzyloxymethyl)-4-triisopropylsilyloxy-tetrahydrofuran-2-one
Uniqueness
Compared to similar compounds, (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one is unique due to the presence of multiple triisopropylsilyloxy groups. These groups provide enhanced stability and selectivity in chemical reactions, making the compound particularly valuable in synthetic chemistry. Additionally, its specific stereochemistry (4S,5R) contributes to its distinct reactivity and interaction with biological molecules.
特性
分子式 |
C23H48O4Si2 |
|---|---|
分子量 |
444.8 g/mol |
IUPAC名 |
4-tri(propan-2-yl)silyloxy-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one |
InChI |
InChI=1S/C23H48O4Si2/c1-15(2)28(16(3)4,17(5)6)25-14-22-21(13-23(24)26-22)27-29(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3 |
InChIキー |
RXGXTULXMVKIJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(CC(=O)O1)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)





![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)

![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
